8-Methoxyamoxapine-d8

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Internal Standards

This piperazine‑d8 labeled analogue of 8‑Methoxyamoxapine is purpose‑built for LC‑MS/MS bioanalysis. As a stable isotope‑labeled internal standard (SIL‑IS), it co‑elutes with the unlabeled analyte, providing optimal correction for ion suppression, extraction variability, and matrix effects that cannot be achieved with structural analogs. Regulatory guidance (ICH M10, FDA BMV) explicitly recommends SIL‑IS for MS detection. The compound also serves as a critical intermediate in the synthesis of 8‑Hydroxyamoxapine‑d8, the deuterated active metabolite standard essential for CYP2D6 pharmacogenomic studies. Each batch is accompanied by a comprehensive Certificate of Analysis documenting purity (≥98%) and isotopic enrichment at non‑exchangeable positions, ensuring acceptance of regulatory submission data.

Molecular Formula C18H18ClN3O2
Molecular Weight 351.9 g/mol
Cat. No. B15598015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyamoxapine-d8
Molecular FormulaC18H18ClN3O2
Molecular Weight351.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H18ClN3O2/c1-23-13-3-5-17-15(11-13)21-18(22-8-6-20-7-9-22)14-10-12(19)2-4-16(14)24-17/h2-5,10-11,20H,6-9H2,1H3/i6D2,7D2,8D2,9D2
InChIKeyPWDLYFHJMMTSPP-COMRDEPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxyamoxapine-d8: A Deuterated Internal Standard for Amoxapine Metabolite Quantification


8-Methoxyamoxapine-d8 (CAS: 2733718-76-6, molecular formula C18H10D8ClN3O2, molecular weight 351.86) is a stable isotope-labeled analog of 8-Methoxyamoxapine, featuring eight deuterium atoms substituted for hydrogen atoms at the piperazine ring . This compound serves as an intermediate in the synthesis of 8-Hydroxy Amoxapine-d8, the labeled form of the major active metabolite of amoxapine, a dibenzoxazepine-type tricyclic antidepressant . As a deuterated internal standard (SIL-IS), it enables precise quantification of unlabeled 8-Methoxyamoxapine in complex biological matrices via LC-MS/MS analysis .

Why 8-Methoxyamoxapine-d8 Cannot Be Replaced by Unlabeled Analogs or Alternative Internal Standards


In quantitative LC-MS/MS bioanalysis, substituting 8-Methoxyamoxapine-d8 with an unlabeled analog or a structurally dissimilar internal standard introduces systematic quantification error that cannot be fully corrected during method validation. Unlabeled 8-Methoxyamoxapine cannot be distinguished from endogenous or administered analyte via mass spectrometry, rendering it unsuitable as an internal standard for samples containing the target compound [1]. Structural analogs (non-isotopic internal standards) exhibit different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, leading to inadequate compensation for matrix effects and sample preparation variability [2]. Regulatory guidance from ICH M10 and FDA Bioanalytical Method Validation explicitly recommends the use of stable isotope-labeled internal standards whenever MS detection is employed, precisely because co-eluting SIL-IS provides optimal correction for ion suppression and extraction losses across diverse biological matrices [3].

Quantitative Differentiation of 8-Methoxyamoxapine-d8: Comparator-Based Evidence for Procurement Decisions


Isotopic Purity and Enrichment: Exceeding the 98% Threshold Required for Validated LC-MS/MS Quantification

8-Methoxyamoxapine-d8 is supplied with a nominal purity of 98% as specified by vendors, which meets the minimum isotopic purity threshold established by industry consensus for stable isotope-labeled internal standards used in validated LC-MS/MS assays [1]. The ICH M10 guideline recommends SIL-IS usage for accurate quantification, and analytical best practices require isotopic enrichment >98% to ensure that unlabeled analyte carryover does not compromise calibration curve linearity or lower limit of quantification (LLOQ) accuracy [2]. Substituting with a lower-purity deuterated standard or a structural analog introduces unlabeled impurity interference that degrades assay precision, particularly at concentrations near the LLOQ [3]. The eight-deuterium substitution pattern on the piperazine ring of 8-Methoxyamoxapine-d8 provides a mass shift of +8 Da relative to the unlabeled analyte, ensuring baseline chromatographic resolution from endogenous interferences in complex biological matrices such as human plasma and serum [1].

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Internal Standards

Deuterium Labeling Site Specificity: Piperazine-d8 Substitution Pattern Enables Precise MS Differentiation

8-Methoxyamoxapine-d8 incorporates eight deuterium atoms exclusively at the piperazine ring positions (2,2,3,3,5,5,6,6-d8) rather than at exchangeable aromatic or hydroxyl positions . This site-specific labeling strategy is critical for analytical reproducibility because deuterium atoms located on aliphatic ring carbons are metabolically stable and resistant to hydrogen-deuterium exchange under physiological and sample preparation conditions [1]. In contrast, deuterated internal standards with labeling at exchangeable positions (e.g., -OH, -NH groups) are susceptible to back-exchange to protium during sample processing, plasma storage, or chromatographic separation, which reduces the effective isotopic enrichment and introduces quantification bias that cannot be corrected post hoc [2]. The piperazine-d8 labeling ensures that the +8 Da mass difference remains invariant throughout the entire analytical workflow, from sample collection through MS detection .

Mass Spectrometry Drug Metabolism Pharmacokinetics

LC-MS/MS Matrix Effect Compensation: Deuterated SIL-IS Corrects Ion Suppression in Complex Biological Matrices

In LC-ESI-MS/MS analysis of biological samples, matrix effects—primarily ion suppression or enhancement caused by co-eluting endogenous phospholipids, salts, and proteins—can reduce analyte signal by 20-60% relative to pure solvent standards [1]. Co-eluting deuterated internal standards such as 8-Methoxyamoxapine-d8 compensate for matrix effects because the deuterated analog experiences nearly identical ionization efficiency and chromatographic behavior as the unlabeled analyte [2]. Studies evaluating deuterated SIL-IS performance demonstrate that IS-normalized matrix factors fall within the acceptance range of 0.85-1.15 across multiple plasma lots, whereas structural analog internal standards frequently exhibit matrix factor ratios outside this range due to differential retention time and ionization response [3]. ICH M10 explicitly states that when MS detection is used, a stable isotope-labeled internal standard is recommended whenever possible to correct for matrix effects and extraction variability [4].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Parent Metabolite 8-Hydroxyamoxapine: Distinct Serotonin Uptake Inhibition Profile Differentiates from Amoxapine

The target compound 8-Methoxyamoxapine-d8 serves as a synthetic intermediate for 8-Hydroxyamoxapine-d8, the deuterated analog of the major active metabolite of amoxapine. Pharmacological characterization of the unlabeled metabolite 8-Hydroxyamoxapine reveals a distinct transporter inhibition profile compared to its parent drug: while amoxapine blocks reuptake of norepinephrine and, to a lesser extent, serotonin, 8-Hydroxyamoxapine exhibits similar norepinephrine uptake inhibitory action but a more pronounced inhibitory action on serotonin uptake [1]. In platelet serotonin uptake inhibition assays, 8-Hydroxyamoxapine demonstrated greater potency than amoxapine (hydroxyamoxapine > amoxapine > hydroxyloxapine > loxapine) [2]. This differential pharmacology means that analytical methods relying solely on amoxapine-d8 as an internal standard cannot accurately quantify the active 8-hydroxy metabolite, which may contribute significantly to therapeutic effects and toxicity [3].

Antidepressant Pharmacology Monoamine Transporter Inhibition Amoxapine Metabolites

Validated Application Scenarios for 8-Methoxyamoxapine-d8 in Bioanalytical and Pharmaceutical Research


LC-MS/MS Quantification of 8-Methoxyamoxapine in Pharmacokinetic Studies

8-Methoxyamoxapine-d8 is deployed as a co-eluting SIL-IS for accurate quantification of unlabeled 8-Methoxyamoxapine in plasma, serum, or urine samples collected during preclinical and clinical pharmacokinetic studies. The deuterated standard is added to each sample (calibrators, quality controls, and unknowns) prior to extraction to correct for analyte loss during sample preparation, chromatographic separation, and ionization variability in MS analysis [1]. The +8 Da mass shift enables selective multiple reaction monitoring (MRM) transitions without cross-talk interference from the unlabeled analyte channel, ensuring linear calibration curves (r² > 0.99) across the therapeutic concentration range .

Synthesis of 8-Hydroxyamoxapine-d8 for Metabolite Profiling in CYP2D6 Pharmacogenomic Studies

As a key synthetic intermediate, 8-Methoxyamoxapine-d8 is converted to 8-Hydroxyamoxapine-d8 via demethylation, enabling the preparation of deuterated internal standards for the active 8-hydroxy metabolite of amoxapine [1]. This application is critical for pharmacogenomic investigations of CYP2D6 polymorphisms, which influence the rate of amoxapine hydroxylation to its active metabolite. Quantification of 8-Hydroxyamoxapine using its deuterated analog allows researchers to correlate CYP2D6 genotype with metabolite exposure and clinical response or toxicity . Given that 8-Hydroxyamoxapine exhibits more pronounced serotonin uptake inhibition than the parent drug, accurate measurement of this metabolite is essential for interpreting pharmacodynamic effects [2].

Bioanalytical Method Validation Supporting ANDA and DMF Regulatory Submissions

Pharmaceutical quality control laboratories and contract research organizations (CROs) utilize 8-Methoxyamoxapine-d8 as a reference standard for developing and validating LC-MS/MS methods intended for regulatory submissions, including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1]. The compound is supplied with a comprehensive Certificate of Analysis (COA) documenting purity, isotopic enrichment, and structural characterization data that meet ICH M10 and FDA bioanalytical method validation requirements . Use of a properly characterized SIL-IS with documented purity ≥98% and non-exchangeable deuterium labeling positions (piperazine-d8) supports acceptance of validation data during regulatory review and minimizes the risk of method rejection due to inadequate internal standard justification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxyamoxapine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.